Cas no 673-37-0 (N-(2-fluoroethyl)cyclohexanamine;hydrochloride)

N-(2-Fluoroethyl)cyclohexanamine hydrochloride is a fluorinated amine derivative with potential applications in pharmaceutical and chemical research. The incorporation of a fluoroethyl group enhances its reactivity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive compounds. The hydrochloride salt form improves solubility and handling properties, facilitating its use in experimental workflows. This compound may serve as a precursor in the development of CNS-targeting agents or fluorinated analogs of therapeutic molecules. Its structural features, including the cyclohexyl ring and fluorine substitution, offer opportunities for structure-activity relationship studies. Proper handling under controlled conditions is recommended due to its reactive functional groups.
N-(2-fluoroethyl)cyclohexanamine;hydrochloride structure
673-37-0 structure
Product Name:N-(2-fluoroethyl)cyclohexanamine;hydrochloride
CAS No:673-37-0
MF:C8H17ClFN
MW:181.678684949875
CID:1722514
PubChem ID:200157
Update Time:2025-10-31

N-(2-fluoroethyl)cyclohexanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2-Fluoroethyl)cyclohexylamine hydrochloride
    • NSC 84318
    • Cyclohexylamine, N-(2-fluoroethyl)-, hydrochloride
    • AC1L43RD
    • NSC-84318
    • LS-57634
    • N-(2-fluoroethyl)cyclohexanamine hydrochloride
    • N-(2-fluoroethyl)cyclohexanamine hydrochloride (1:1)
    • hydrochloride
    • N-(2-fluoroethyl)cyclohexanamine
    • 673-37-0
    • EN300-37082265
    • NSC84318
    • N-(2-fluoroethyl)cyclohexanaminehydrochloride
    • DTXSID30217669
    • N-(2-fluoroethyl)cyclohexanamine;hydrochloride
    • Inchi: 1S/C8H16FN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H
    • InChI Key: YDTKTDBYJIXYEM-UHFFFAOYSA-N
    • SMILES: Cl.FCCNC1CCCCC1

Computed Properties

  • Exact Mass: 181.103
  • Monoisotopic Mass: 181.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 79.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.93
  • Boiling Point: 194.1°C at 760 mmHg
  • Flash Point: 71.2°C
  • Refractive Index: 1.436

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Additional information on N-(2-fluoroethyl)cyclohexanamine;hydrochloride

Professional Introduction to N-(2-fluoroethyl)cyclohexanamine Hydrochloride (CAS No. 673-37-0)

N-(2-fluoroethyl)cyclohexanamine hydrochloride, with the CAS number 673-37-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a cyclohexane ring substituted with a 2-fluoroethyl group and an amine functional group, has garnered considerable attention due to its potential applications in drug development and molecular research. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.

The structural uniqueness of N-(2-fluoroethyl)cyclohexanamine hydrochloride lies in its dual functionality: the amine group provides a site for hydrogen bonding and further chemical modification, while the fluoroethyl moiety introduces fluorine atoms, which are known for their ability to modulate metabolic pathways and enhance drug bioavailability. This combination makes the compound particularly interesting for the design of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. In particular, the 2-fluoroethyl group has been studied for its role in improving the efficacy of antiviral and anticancer drugs. For instance, fluorinated analogs of existing drugs have shown enhanced binding to target enzymes and reduced susceptibility to degradation by metabolic enzymes.

In the context of current research, N-(2-fluoroethyl)cyclohexanamine hydrochloride is being explored as a building block for more complex molecules. Its cyclohexane ring provides a rigid scaffold that can be modified at various positions to create diverse chemical libraries. This approach is particularly useful in high-throughput screening programs aimed at identifying lead compounds for further development. The hydrochloride form ensures that the compound remains stable under various storage conditions, facilitating its use in both academic and industrial settings.

The synthesis of N-(2-fluoroethyl)cyclohexanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2-fluoroethyl group typically involves nucleophilic substitution or cross-coupling reactions, while the formation of the amine salt is achieved through reaction with hydrochloric acid. These synthetic pathways have been optimized to maximize yield and purity, ensuring that researchers have access to high-quality material for their studies.

One of the key applications of this compound is in the development of central nervous system (CNS) drugs. The fluoroethyl group has been shown to enhance blood-brain barrier penetration, a critical factor for many CNS therapeutic agents. Additionally, the cyclohexyl ring can serve as a steric anchor, influencing how the molecule interacts with biological targets. This dual functionality makes N-(2-fluoroethyl)cyclohexanamine hydrochloride a versatile tool for medicinal chemists seeking to design molecules with improved pharmacological profiles.

Evaluation studies have demonstrated that derivatives of this compound exhibit promising biological activity across multiple therapeutic areas. For example, modifications to the amine group can yield compounds with potent effects on neurotransmitter receptors, making them candidates for treating neurological disorders. Meanwhile, alterations to the fluoroethyl moiety can fine-tune metabolic stability and reduce off-target effects. Such findings underscore the importance of structural diversity in drug discovery efforts.

The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies. New techniques for introducing fluorine atoms into organic molecules have made it possible to create more complex and functionalized derivatives of N-(2-fluoroethyl)cyclohexanamine hydrochloride. These advancements are not only improving the efficiency of drug synthesis but also expanding the range of possible applications for this compound.

In conclusion, N-(2-fluoroethyl)cyclohexanamine hydrochloride (CAS No. 673-37-0) represents a valuable asset in pharmaceutical research and development. Its unique structural features and potential applications make it a compelling candidate for further exploration. As synthetic chemistry continues to evolve, new derivatives and applications for this compound are likely to emerge, contributing to advancements in medicine and biotechnology.

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